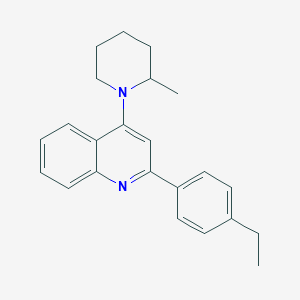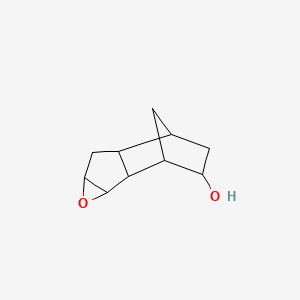
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,5-Dichloro-3,6-bis(4-éthylanilino)benzo-1,4-quinone est un composé organique synthétique de formule moléculaire C22H20Cl2N2O2 et d'une masse moléculaire de 415,323 g/mol . Ce composé fait partie de la famille des benzoquinones, connue pour ses nombreuses applications en synthèse organique et dans les processus industriels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,5-Dichloro-3,6-bis(4-éthylanilino)benzo-1,4-quinone implique généralement la réaction de la 2,5-dichloro-1,4-benzoquinone avec la 4-éthylaniline dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant approprié tel que l'éthanol ou le méthanol, avec l'ajout d'un catalyseur pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires avec une optimisation pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants.
Analyse Des Réactions Chimiques
Types de réactions
La 2,5-Dichloro-3,6-bis(4-éthylanilino)benzo-1,4-quinone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés de la quinone.
Réduction : Il peut être réduit pour former des dérivés de l'hydroquinone.
Substitution : Les atomes de chlore peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).
Principaux produits formés
Oxydation : Formation de divers dérivés de la quinone.
Réduction : Formation de dérivés de l'hydroquinone.
Substitution : Formation de dérivés de la benzoquinone substitués.
4. Applications de la recherche scientifique
La 2,5-Dichloro-3,6-bis(4-éthylanilino)benzo-1,4-quinone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de molécules complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 2,5-Dichloro-3,6-bis(4-éthylanilino)benzo-1,4-quinone implique sa capacité à subir des réactions redox. Le composé peut accepter et donner des électrons, ce qui en fait un réactif polyvalent dans divers processus chimiques. Ses cibles moléculaires et ses voies comprennent des interactions avec des enzymes et des protéines cellulaires, ce qui conduit à des effets biologiques potentiels .
Applications De Recherche Scientifique
2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3,6-bis(4-ethylanilino)benzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with cellular enzymes and proteins, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
2,5-Dichloro-3,6-bis(cyclohexylamino)benzo-1,4-quinone : Structure similaire mais avec des groupes cyclohexylamino au lieu de groupes éthylanilino.
2,5-Bis(4-éthylanilino)-3,6-dichloro-1,4-benzoquinone : Autre composé similaire avec de légères variations dans les substituants.
Unicité
La 2,5-Dichloro-3,6-bis(4-éthylanilino)benzo-1,4-quinone est unique en raison de ses substituants spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
139926-25-3 |
|---|---|
Formule moléculaire |
C22H20Cl2N2O2 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
2,5-dichloro-3,6-bis(4-ethylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H20Cl2N2O2/c1-3-13-5-9-15(10-6-13)25-19-17(23)22(28)20(18(24)21(19)27)26-16-11-7-14(4-2)8-12-16/h5-12,25-26H,3-4H2,1-2H3 |
Clé InChI |
GJXUNHJGLVWDHU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)


![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)



![ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11956403.png)


